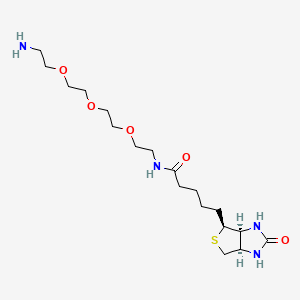

Biotin-PEG3-amine

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJSBKNJFAUJFV-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359860-27-8 | |

| Record name | Biotin-PEG3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359860278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIOTIN-PEG3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF990JL4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biotin-PEG3-amine molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of reagents is paramount. This guide provides the core technical data for Biotin-PEG3-amine, a commonly used biotinylation reagent.

This compound is a functionalized biotin molecule that incorporates a three-unit polyethylene glycol (PEG) spacer arm, terminating in a primary amine. This structure offers several advantages in bioconjugation and other molecular biology applications. The PEG linker enhances the water solubility of the molecule and the resulting conjugates.[1][2] Furthermore, the spacer arm reduces steric hindrance, which can be a critical factor when binding to avidin or streptavidin molecules.[2][3] The terminal primary amine group allows for covalent attachment to various functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, through the formation of a stable amide bond.[1][2][3]

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is essential for accurate experimental planning, including molar concentration calculations and mass spectrometry analysis.

| Property | Value | Citations |

| Molecular Formula | C18H34N4O5S | [1][2][3][4][5] |

| Molecular Weight | 418.6 g/mol | [2][3][4][5] |

| (Alternate Value) | 418.55 g/mol | [1] |

| CAS Number | 359860-27-8 | [1][2][3][5] |

This data, sourced from multiple chemical suppliers and databases, provides a reliable foundation for any research involving this compound. The slight variation in molecular weight is typical and depends on the specific isotopic composition used in the calculation.

References

Biotin-PEG3-Amine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Biotin-PEG3-amine, a versatile reagent widely used in bioconjugation, molecular biology, and drug development. This document outlines its core characteristics, provides experimental context, and offers visualizations to facilitate its application in research settings.

Core Physical and Chemical Properties

This compound is a biotinylation reagent that contains a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique structure provides several advantages in labeling and detection applications. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.[1][2] The terminal amine allows for covalent attachment to molecules containing carboxylic acids or their activated esters.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various sources.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₄N₄O₅S | [5][6][7][8][9][10][11][12][13] |

| Molecular Weight | ~418.6 g/mol | [5][7][8][11][13][14] |

| CAS Number | 359860-27-8 | [5][7][8][9][10][11] |

| Purity | ≥95% - >98% | [5][7][9][10] |

| Spacer Arm Length | 22.9 Å | [9] |

Table 2: Physical and Storage Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or slightly grey solid | [9][10][12] |

| Solubility | Soluble in water (~25 mg/mL), DMSO, DMF, and Methanol. | [1][9][10][11] |

| Storage Conditions | -20°C, desiccated, and protected from light. | [5][7][10][12][13][15][16] |

| Stability | Stable for at least 2 years at -20°C as a solid. Solutions are less stable and should be prepared fresh. | [5][14][17] |

Reactivity and Conjugation Chemistry

The primary amine group of this compound is the reactive handle for conjugation. It readily reacts with electrophilic groups, most commonly activated carboxylates, to form a stable amide bond.

General Conjugation Reaction

This reaction is typically facilitated by the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to increase efficiency.[3][5][7][14] The amine group can also react with pre-activated NHS esters of carboxylic acids.[3][5]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for the biotinylation of a protein containing accessible carboxyl groups (e.g., on aspartic acid or glutamic acid residues).

Materials:

-

Protein of interest in a suitable buffer (e.g., MES or PBS, amine-free)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Quenching buffer (e.g., Tris or glycine)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a suitable concentration.

-

Activation of Carboxyl Groups:

-

Add EDC and NHS to the protein solution. A molar excess of EDC and NHS over the protein is typically used.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Biotinylation Reaction:

-

Add this compound to the activated protein solution. The molar ratio of biotin reagent to protein will depend on the desired degree of labeling and should be optimized.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Immunoassays: Used to label antibodies or antigens for use in ELISA, Western blotting, and immunohistochemistry. The biotin tag allows for highly sensitive detection using streptavidin-enzyme conjugates.[18]

-

Pull-down Assays: Biotinylated molecules can be used to isolate and identify binding partners from complex biological samples.[11]

-

Cell Labeling and Tracking: The primary amine can be used to label cell surface proteins for visualization and tracking studies.[18]

-

Drug Delivery and Targeting: Biotinylation can be used to target drugs or nanoparticles to cells expressing biotin receptors.

-

Bioconjugation: Serves as a versatile linker for creating complex biomolecular structures.[11][19]

Logical Relationship in Biotin-Avidin Based Detection

Safety and Handling

This compound is intended for research use only.[15] While comprehensive toxicological data is not available, it is recommended to handle the compound with care, using standard laboratory safety practices.[15][20] This includes wearing appropriate personal protective equipment such as gloves, protective clothing, and eyewear.[15][20] Avoid inhalation of dust and contact with skin and eyes.[20] In case of contact, flush the affected area with plenty of water.[15] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[20]

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of protocols is recommended to achieve the desired results.

References

- 1. Biotin PEG3 amine | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. This compound, 359860-27-8 | BroadPharm [broadpharm.com]

- 8. This compound | C18H34N4O5S | CID 50896259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cephamls.com [cephamls.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. caymanchem.com [caymanchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. biotium.com [biotium.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Amine-PEG3-Biotin | TargetMol [targetmol.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Biotinylation with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in biotechnology.[1] This process leverages the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin, which is one of the most robust biological interactions known.[1][2] This bond forms quickly and remains stable under a wide variety of pH, temperature, and denaturing conditions.[2][3] The utility of biotinylation is significantly amplified when combined with Polyethylene Glycol (PEG) linkers. These flexible, hydrophilic spacers enhance the solubility of the labeled molecule, minimize steric hindrance to ensure efficient binding to avidin or streptavidin, and can reduce the immunogenicity of the resulting conjugate.[1][2]

This guide provides a comprehensive technical overview of biotinylation using PEG linkers, covering core chemical principles, quantitative data, detailed experimental protocols, and key applications to empower your research and development efforts.

Core Concepts: The Synergy of Biotin and PEG

The power of biotin-PEG linkers lies in the distinct advantages each component brings:

-

Biotin: A small molecule (244.31 Da) that serves as a high-affinity tag. Its carboxyl group can be modified with various reactive groups to enable conjugation to proteins, nucleic acids, and other molecules of interest.[1]

-

PEG Linker: A polymer made of repeating ethylene oxide units. Its inclusion provides several key benefits:

-

Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of biotinylated molecules, which is particularly useful for hydrophobic proteins, preventing their aggregation.[1][]

-

Reduced Steric Hindrance: The PEG chain acts as a flexible spacer, physically separating the biotin from the target molecule. This minimizes spatial interference, allowing avidin or streptavidin to bind more effectively.[2][3]

-

Increased Stability and Reduced Immunogenicity: PEGylation can shield the conjugated molecule from enzymatic degradation and the host's immune system, potentially extending the half-life of therapeutic proteins in circulation.[3][]

-

Chemistry of Biotinylation with PEG Linkers

The choice of a biotin-PEG linker is determined by the available functional groups on the target molecule.[2] The most common chemistries target primary amines, sulfhydryls, and carboxyl groups.

-

Amine-Reactive Biotinylation: This is the most prevalent method for labeling proteins and peptides.[2] It typically uses N-hydroxysuccinimide (NHS) esters of biotin-PEG, which react efficiently with primary amines on lysine residues and the N-terminus to form stable amide bonds.[2][6]

-

Sulfhydryl-Reactive Biotinylation: For molecules with free sulfhydryl groups, such as cysteine residues, maleimide-activated biotin-PEG linkers are ideal. The maleimide group specifically reacts with sulfhydryls at a pH of 6.5-7.5 to create a stable thioether bond.[2][]

-

"Click" Chemistry: For precise and stable conjugation, azide or DBCO-functionalized biotin-PEG linkers can be used in "click" chemistry reactions.[7]

The length of the PEG chain is a critical parameter. Shorter chains (2-6 units) are suitable for applications requiring close proximity, while longer chains (12-24 units) offer greater flexibility and solubility.[2]

Quantitative Data and Experimental Design

The efficiency of biotinylation can be influenced by several factors. The following tables summarize key quantitative parameters to consider during experimental design.

Table 1: Molar Ratio and Labeling Efficiency

| Target Molecule | Molar Excess of Biotin-PEG-NHS | Incubation Time/Temp | Typical Labeling Efficiency |

| Cationic Protein (Lysozyme) | 1x | Not Specified | 89.1 ± 9.9% |

| Cationic Protein (Lysozyme) | 5x | Not Specified | 99.5 ± 0.1% |

| Anionic Protein (BSA) | 5x | Not Specified | 97.8 ± 0.1% |

| Anionic Protein (BSA) | 10x | Not Specified | 99.4 ± 0.6% |

Data adapted from a study on PEGylation of cationic and anionic proteins.[8]

Table 2: General Reaction Conditions for NHS-Ester Biotinylation

| Parameter | Recommended Condition | Rationale |

| Protein Concentration | 1-10 mg/mL | Ensures efficient reaction kinetics. |

| Reaction Buffer | Amine-free (e.g., PBS, pH 7.2-8.0) | Primary amines in buffers like Tris or glycine will compete with the target molecule for the NHS ester.[9] |

| Molar Excess of Reagent | 10- to 20-fold | A common starting point to ensure efficient labeling.[1] |

| Incubation Time | 30-60 minutes at Room Temperature | Balances reaction completion with potential protein degradation. |

| Incubation Temperature | Room Temperature or 4°C (on ice) | Reactions can be performed on ice (e.g., for 2 hours) for sensitive proteins.[1] |

| Quenching Reagent | 50-100 mM Tris or Glycine | Consumes excess, unreacted NHS-ester to stop the reaction.[1] |

Experimental Protocols

Here are detailed methodologies for key biotinylation experiments.

Protocol 1: General Protein Biotinylation with Biotin-PEG-NHS Ester

This protocol outlines the labeling of a purified protein in solution.

Materials:

-

Purified protein (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Biotin-PEG-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting spin column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[1]

-

Reagent Preparation: Equilibrate the Biotin-PEG-NHS ester to room temperature. Immediately before use, prepare a fresh 10-20 mM stock solution in anhydrous DMSO or DMF.[1][9] Do not store the reconstituted reagent.[9]

-

Calculation: Determine the volume of the biotin stock solution needed to achieve a 10- to 20-fold molar excess over the protein.[1]

-

Reaction: Add the calculated volume of the Biotin-PEG-NHS solution to the protein solution while gently mixing.[1]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[1]

-

Purification: Remove excess, non-reacted biotin and quenching buffer using a desalting spin column or by dialysis against PBS.[1]

Protocol 2: Cell Surface Protein Biotinylation

This method is used to label proteins on the plasma membrane of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 8.0)

-

Membrane-impermeable biotin reagent (e.g., Sulfo-NHS-LC-Biotin) at 0.25-0.5 mg/mL in ice-cold PBS.[10]

-

Ice-cold Quenching Buffer (e.g., 100 mM glycine in PBS)

-

Cell Lysis Buffer

-

Streptavidin-coated beads

Procedure:

-

Cell Preparation: Wash cells two to three times with ice-cold PBS to remove any primary amines from the culture media.[11] For suspended cells, resuspend them at a concentration of approximately 2.5 x 10^7 cells/mL.

-

Biotinylation: Incubate the cells with the biotin reagent solution at 4°C for 30 minutes with gentle rocking.[11]

-

Quenching: Wash the cells multiple times with ice-cold quenching buffer to stop the reaction and remove excess biotin reagent.[10]

-

Cell Lysis: Solubilize the cells with an appropriate lysis buffer at a concentration of 1 x 10^7 cells/mL and incubate on ice.[10]

-

Clarification: Centrifuge the lysate at 14,000 x g for 5 minutes to pellet cell debris.

-

Affinity Purification: Incubate the supernatant with streptavidin-coated beads to capture the biotinylated proteins.[1]

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured surface proteins for downstream analysis like Western blotting.[1]

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.[12]

Principle: The HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye due to its much higher affinity for avidin, causing a decrease in absorbance at 500 nm. This change is proportional to the amount of biotin in the sample.[12][13]

Materials:

-

Purified biotinylated protein sample (free biotin must be removed)[12]

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader

Procedure (Cuvette Format):

-

Blank Reading: Pipette 900µl of the HABA/Avidin solution into a 1 ml cuvette and measure the absorbance at 500 nm.[12]

-

Sample Addition: Add 100µl of the biotinylated protein sample to the cuvette and mix well.[12]

-

Final Reading: Measure the absorbance at 500 nm again once the value is stable.[12]

-

Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹).[12]

Mandatory Visualizations

Logical Relationship of Biotin-PEGylation

Caption: Core components of a biotin-PEGylation reagent.

Experimental Workflow: Cell Surface Biotinylation & Pull-Down

Caption: Workflow for isolating cell surface proteins.

Application in Signaling Pathway Analysis

Caption: Isolating a receptor and its binding partners.

Applications in Research and Drug Development

Biotinylation with PEG linkers is a versatile technique with wide-ranging applications:

-

Immunoassays: The high-affinity biotin-streptavidin interaction is used for signal amplification in techniques like ELISA, Western blotting, and immunohistochemistry.[1][]

-

Protein Interaction Studies: It is instrumental in pull-down assays to isolate and identify protein binding partners.

-

Drug Delivery: Biotin can serve as a targeting ligand for drug delivery systems.[3] Many cancer cells overexpress biotin receptors, enabling biotin-PEG-conjugated nanoparticles or drugs to selectively target these cells, which can enhance therapeutic efficacy and reduce systemic toxicity.[1]

-

Cell Labeling and Tracking: Biotin-PEG can be used to label cells for imaging and tracking purposes.[]

-

Purification: This method is widely used for the affinity purification of proteins and other biomolecules.[]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 6. PEG Liners-PEG-Link NHS-(PEG)n-Biotin Reagents- [borenpharm.com]

- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 8. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface protein biotinylation [protocols.io]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. broadpharm.com [broadpharm.com]

Biotin-PEG3-Amine for Protein-Polysaccharide Conjugate Vaccine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of protein-polysaccharide conjugate vaccines utilizing Biotin-PEG3-amine as a key linker molecule. This approach offers a modular and efficient method for vaccine development, leveraging the high-affinity and specific interaction between biotin and streptavidin. This document details the core chemical principles, experimental protocols, and characterization methods, presenting quantitative data in a structured format for clarity and comparison.

Introduction to Conjugate Vaccines and the Biotin-Streptavidin Strategy

Polysaccharide-based vaccines are often poorly immunogenic in infants and the elderly as they elicit a T-cell-independent immune response, which does not lead to immunological memory. To overcome this, polysaccharides are covalently linked to a carrier protein, converting the T-cell-independent antigen into a T-cell-dependent antigen. This conjugation elicits a robust and long-lasting immune response.[1][2][3]

The use of a biotin-streptavidin system offers a powerful and versatile platform for creating these conjugates. In this strategy, the polysaccharide is first biotinylated using a linker such as this compound. This biotinylated polysaccharide can then be non-covalently coupled to a carrier protein that has been fused or conjugated with streptavidin or one of its variants.[4][5][6] The polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the conjugate and provides a flexible linker arm, which can improve the accessibility of biotin for binding to streptavidin.

Synthesis Workflow

The overall workflow for the synthesis of a protein-polysaccharide conjugate vaccine using this compound involves several key stages, from the activation of the polysaccharide to the final purification and characterization of the conjugate.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis and characterization of the conjugate vaccine.

Polysaccharide Activation using CDAP

Activation of the polysaccharide's hydroxyl groups is a prerequisite for conjugation. 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) is a highly efficient reagent for this purpose.[7][8]

Materials:

-

Bacterial capsular polysaccharide (e.g., from Streptococcus pneumoniae)

-

1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) solution (100 mg/mL in acetonitrile)

-

Dimethylaminopyridine (DMAP) solution (0.2 M)

-

Triethylamine (TEA) solution (0.2 M)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Ice bath

-

pH meter

Protocol:

-

Dissolve the polysaccharide in pyrogen-free water to a final concentration of 10 mg/mL in a reaction vessel placed on ice.

-

While stirring, add DMAP solution to the polysaccharide solution to pre-adjust the pH to 9.0.

-

Initiate the activation by adding the CDAP solution to the polysaccharide solution (a typical ratio is 1 mg of CDAP per 10 mg of polysaccharide).

-

Immediately monitor and maintain the pH of the reaction at 9.0 for 2.5 minutes by the dropwise addition of 0.2 M TEA or 0.1 M NaOH. The reaction is rapid and pH control is critical.

-

After 2.5 minutes, quench the reaction by adding 0.1 M HCl to bring the pH to 7.0. The activated polysaccharide is now ready for the biotinylation step.

Biotinylation of Activated Polysaccharide with this compound

The activated polysaccharide is then reacted with the primary amine group of this compound.[9]

Materials:

-

CDAP-activated polysaccharide solution

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reaction vessel

Protocol:

-

Immediately after quenching the CDAP activation reaction, add this compound to the activated polysaccharide solution. A molar excess of this compound (e.g., 10-fold molar excess relative to the activation sites) is recommended.

-

Adjust the pH of the reaction mixture to 8.5-9.0 using a suitable base (e.g., 0.1 M NaOH).

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

The resulting biotinylated polysaccharide can be purified by dialysis against PBS to remove unreacted this compound and other small molecules.

Conjugation of Biotinylated Polysaccharide to Streptavidin-Protein

The final conjugate is formed by mixing the biotinylated polysaccharide with a carrier protein that has been fused with streptavidin.[6][10]

Materials:

-

Biotinylated polysaccharide solution

-

Streptavidin-fused carrier protein (e.g., Streptavidin-CRM197)

-

PBS, pH 7.4

-

Reaction vessel

Protocol:

-

Determine the concentration of the biotinylated polysaccharide and the streptavidin-fused carrier protein.

-

In a reaction vessel, combine the biotinylated polysaccharide and the streptavidin-fused carrier protein at a predetermined molar ratio (e.g., a 1:1 molar ratio of biotin to streptavidin binding sites).

-

Incubate the mixture for 1 hour at room temperature with gentle agitation to allow for the formation of the biotin-streptavidin complex.

-

The resulting protein-polysaccharide conjugate is now ready for purification.

Purification of the Conjugate Vaccine

Purification is essential to remove any unconjugated protein, unconjugated polysaccharide, and other reactants. Size exclusion chromatography (SEC) is a common method for this purpose.[11][12]

Materials:

-

Crude conjugate vaccine solution

-

Size exclusion chromatography column (e.g., Sephacryl S-400 or similar)

-

PBS, pH 7.4 as the mobile phase

-

Fraction collector

-

UV-Vis spectrophotometer

Protocol:

-

Equilibrate the SEC column with PBS.

-

Load the crude conjugate vaccine solution onto the column.

-

Elute the components with PBS at a constant flow rate.

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and a suitable wavelength for the polysaccharide if it has a chromophore, or use a refractive index detector.

-

The conjugate, having a higher molecular weight, will elute first, followed by the unconjugated protein and then the unconjugated polysaccharide.

-

Pool the fractions containing the purified conjugate.

Characterization of the Conjugate Vaccine

Thorough characterization is required to ensure the quality, consistency, and immunogenicity of the vaccine.[13]

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into the polysaccharide.[14][15][16][17][18]

Materials:

-

HABA/Avidin premixed reagent

-

Biotinylated polysaccharide sample

-

Biotin standards of known concentration

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a standard curve using biotin standards.

-

Add the HABA/Avidin reagent to a cuvette or microplate well and measure the absorbance at 500 nm.

-

Add the biotinylated polysaccharide sample to the HABA/Avidin solution. Biotin in the sample will displace HABA from avidin, causing a decrease in absorbance at 500 nm.

-

Measure the final absorbance at 500 nm.

-

Calculate the biotin concentration in the sample by referring to the standard curve. The degree of biotinylation can be expressed as moles of biotin per mole of polysaccharide.

The polysaccharide-to-protein ratio is a critical quality attribute.[13]

-

Protein Content: The Bradford assay or a BCA assay can be used to determine the protein concentration.[5][19][20][21] A standard curve is generated using a known protein standard (e.g., BSA), and the absorbance of the conjugate sample is measured at the appropriate wavelength.

-

Polysaccharide Content: The polysaccharide content can be determined using a colorimetric assay specific to the sugar composition of the polysaccharide (e.g., the phenol-sulfuric acid assay for total carbohydrates).

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugate, which will have a higher molecular weight than the unconjugated protein.

-

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique provides information on the molar mass and size distribution of the conjugate.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a pneumococcal polysaccharide-streptavidin fusion protein conjugate vaccine.[6][8][10][22]

Table 1: Biotinylation of Pneumococcal Polysaccharide

| Parameter | Value | Method |

| Polysaccharide Concentration | 10 mg/mL | - |

| CDAP to Polysaccharide Ratio | 1:10 (w/w) | - |

| This compound Molar Excess | 10-fold | - |

| Degree of Biotinylation (moles biotin/mole PS) | 5-15 | HABA Assay |

Table 2: Characterization of Purified Conjugate

| Parameter | Value | Method |

| Polysaccharide Content | 45-55% (w/w) | Phenol-Sulfuric Acid Assay |

| Protein Content | 45-55% (w/w) | Bradford Assay |

| Polysaccharide-to-Protein Ratio | 0.9 - 1.2 (w/w) | Calculated |

| Average Molecular Weight | > 1,000 kDa | SEC-MALS |

| Free Polysaccharide | < 10% | SEC-HPLC |

| Free Protein | < 5% | SEC-HPLC |

Table 3: Immunogenicity in a Murine Model

| Immunization Group | Antigen-Specific IgG Titer (Post-Boost) |

| Saline Control | < 100 |

| Unconjugated Polysaccharide | 500 - 1,000 |

| Streptavidin-Protein alone | 10,000 - 20,000 (anti-protein) |

| Conjugate Vaccine | > 100,000 (anti-polysaccharide) |

| Conjugate Vaccine | > 200,000 (anti-protein) |

T-Cell Dependent Immune Response Signaling Pathway

The conjugation of the polysaccharide to a carrier protein enables the recruitment of T-cell help, leading to a robust, long-lasting immune response. The following diagram illustrates the key signaling events.

References

- 1. Cognate Stimulatory B-Cell–T-Cell Interactions Are Critical for T-Cell Help Recruited by Glycoconjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nystullab.ucsf.edu [nystullab.ucsf.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pneumococcal Protein-Polysaccharide Conjugate Vaccine Based on Biotin-Streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinatorial multimer staining and spectral flow cytometry facilitate quantification and characterization of polysaccharide-specific B cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Analysis of immunogenicity and purification methods in conjugated polysaccharide vaccines: a new approach in fighting pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TechnicalGuidelineforQualityControlofPolysaccharideConjugateVaccines(DraftforComment)-Pharmaceutical & Cosmetic [ccfdie.org]

- 14. interchim.fr [interchim.fr]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. anaspec.com [anaspec.com]

- 19. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 20. conductscience.com [conductscience.com]

- 21. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 22. researchgate.net [researchgate.net]

Biotin-PEG3-Amine as a Signal Amplification Label: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of life sciences and drug development, the sensitive and specific detection of proteins and other biomolecules is paramount. Signal amplification strategies are often crucial for visualizing low-abundance targets. Biotin-PEG3-Amine has emerged as a versatile and powerful tool in this context. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key applications, and experimental protocols.

This compound is a biotinylation reagent that contains a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group.[1] The primary amine allows for its covalent conjugation to carboxyl groups on proteins or other molecules, while the biotin group serves as a high-affinity tag for detection with streptavidin or avidin conjugates. The integrated PEG spacer is a key feature, enhancing the water solubility of the reagent and the resulting biotinylated molecule, and its flexibility helps to minimize steric hindrance, thereby improving the binding accessibility of the biotin to streptavidin.[2][3]

Core Principles of Signal Amplification

The utility of this compound as a signal amplification label is rooted in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin).[4] Streptavidin has four binding sites for biotin, allowing for the formation of multimeric complexes.[5] This tetravalent binding capacity is the foundation for several signal amplification techniques.

In a typical immunoassay, a primary antibody binds to the target antigen. A secondary antibody, conjugated with multiple biotin molecules (using a reagent like this compound), then binds to the primary antibody. Subsequently, a streptavidin molecule conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorophore is introduced. Each streptavidin molecule can bind to multiple biotin molecules on the secondary antibody, and each enzyme can then catalyze a reaction that produces a strong, localized, and measurable signal. This multi-layered approach leads to a significant amplification of the initial antigen recognition event.[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C18H34N4O5S | [6] |

| Molecular Weight | 418.55 g/mol | [6] |

| Purity | Typically >95% | [7] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water (~25 mg/ml), DMSO, and DMF | [6] |

| Spacer Arm Length | 22.9 Å | [6] |

| Reactive Group | Primary Amine (-NH2) | [1] |

| Target Functional Group | Carboxylic Acids (-COOH) | [2] |

Key Applications and Experimental Protocols

This compound is a versatile reagent with broad applications in various immunoassays and molecular biology techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, this compound can be used to label detection antibodies, significantly enhancing the sensitivity of the assay. The biotinylated antibody, when used in conjunction with a streptavidin-HRP conjugate, allows for a greater deposition of the enzyme at the site of the antigen, leading to a stronger colorimetric or chemiluminescent signal.

Detailed Protocol for Antibody Biotinylation using this compound and EDC/NHS Chemistry:

This protocol describes the conjugation of this compound to an antibody via its carboxyl groups.

Materials:

-

Antibody to be labeled (in a phosphate-free buffer)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Antibody Preparation: Dialyze the antibody against the Activation Buffer to remove any interfering substances. Adjust the antibody concentration to 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 10 mg/mL solution of EDC and NHS in the Activation Buffer.

-

Add a 50-fold molar excess of EDC and NHS to the antibody solution.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Prepare a 10 mg/mL solution of this compound in the Reaction Buffer.

-

Add a 100-fold molar excess of this compound to the activated antibody solution.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein fractions and determine the protein concentration.

-

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Western Blotting

Similar to ELISA, using a biotinylated secondary antibody with a streptavidin-HRP conjugate in Western blotting can dramatically increase the signal intensity, enabling the detection of low-abundance proteins.

Detailed Protocol for Western Blotting with a Biotinylated Secondary Antibody:

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody (diluted in Blocking Buffer)

-

Biotinylated Secondary Antibody (diluted in Blocking Buffer)

-

Streptavidin-HRP conjugate (diluted in Blocking Buffer)

-

Chemiluminescent substrate

-

Wash Buffer: TBST

Procedure:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Biotinylated Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Streptavidin-HRP Incubation: Incubate the membrane with the Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

-

Washing: Wash the membrane three times for 10-15 minutes each with Wash Buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.

Immunohistochemistry (IHC)

In IHC, the amplification provided by the biotin-streptavidin system is particularly valuable for visualizing antigens in tissue sections, where the target protein may be present in low concentrations or its epitope may be partially masked by fixation.

Detailed Protocol for Immunohistochemistry using a Biotin-Streptavidin System:

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

-

Hydrogen Peroxide solution (e.g., 3% H2O2 in methanol) to block endogenous peroxidase activity

-

Blocking Buffer: Normal serum from the species in which the secondary antibody was raised

-

Primary Antibody

-

Biotinylated Secondary Antibody

-

Avidin-Biotin Complex (ABC) reagent or Streptavidin-HRP

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene and then through a graded series of ethanol to rehydrate the tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in Antigen Retrieval Buffer.

-

Endogenous Peroxidase Quenching: Incubate slides in hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Incubate sections with Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Apply the primary antibody and incubate overnight at 4°C in a humidified chamber.

-

Biotinylated Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

ABC or Streptavidin-HRP Incubation: Apply the pre-formed ABC reagent or Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Chromogenic Detection: Apply the DAB substrate solution and monitor for color development.

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

Visualizing Workflows and Pathways

The logical flow of experimental procedures and the underlying signaling pathways can be effectively visualized using diagrams.

Caption: Workflow for conjugating this compound to a protein.

Caption: The principle of signal amplification in an ELISA using a biotinylated secondary antibody.

Proximity Labeling and Signaling Pathway Investigation

A powerful application of biotinylation is in proximity labeling techniques like BioID, which are used to identify protein-protein interactions within a specific cellular context. In a relevant study investigating G protein-coupled receptor (GPCR) signaling, a promiscuous biotin ligase (BioID2) was fused to a Gαi1 subunit.[8] Upon activation, this fusion protein biotinylates nearby proteins, which can then be captured and identified by mass spectrometry. While this study does not explicitly name this compound as the biotin source, amine-containing biotin reagents are essential for such assays. This approach allows for the mapping of the Gαi1 interactome and the elucidation of its signaling partners.

References

- 1. Biotin PEG3 amine | AAT Bioquest [aatbio.com]

- 2. Surface protein biotinylation [protocols.io]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Amine-PEG3-Biotin | TargetMol [targetmol.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. cephamls.com [cephamls.com]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Biotin-PEG3-Amine for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-amine is a versatile reagent designed for the covalent labeling of proteins and other biomolecules. This reagent features a biotin moiety for high-affinity binding to streptavidin, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The primary amine allows for the conjugation of the biotin tag to carboxyl groups on target proteins, such as those found on aspartic acid, glutamic acid residues, and the C-terminus. This labeling is typically achieved through a carbodiimide-mediated reaction using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3][4][5][6][7]

The integrated PEG3 spacer enhances the aqueous solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.[3][5][8] Furthermore, the flexible and hydrophilic spacer arm minimizes steric hindrance, facilitating efficient binding of the biotin tag to avidin or streptavidin conjugates in downstream applications.[1][3][5][8]

Principle of the Method

The labeling of proteins with this compound relies on a two-step carbodiimide-mediated reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency and stability of the reaction, NHS or sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. The primary amine of the this compound then nucleophilically attacks the NHS ester, forming a stable amide bond and covalently attaching the biotin-PEG3 tag to the protein.[9]

Key Features and Advantages

-

Carboxyl-Reactive: Targets aspartic acid, glutamic acid residues, and the C-terminus of proteins.[3][5][9]

-

Enhanced Solubility: The hydrophilic PEG3 spacer increases the water solubility of the biotinylated protein, reducing the risk of aggregation.[3][5][8]

-

Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for efficient binding of the biotin tag to streptavidin or avidin.[1][3][5][8]

-

Versatility: The resulting biotinylated proteins can be used in a wide array of applications, including affinity purification, immunoassays (e.g., ELISA, Western blotting), cell surface labeling, and protein-protein interaction studies.[8][10][11][12]

Experimental Workflow

The general workflow for protein labeling with this compound involves preparing the protein and reagents, performing the conjugation reaction, and purifying the biotinylated protein.

References

- 1. This compound, 359860-27-8 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Biotin PEG3 amine | AAT Bioquest [aatbio.com]

- 4. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine-PEG3-Biotin | TargetMol [targetmol.com]

Application Notes and Protocols for Cell Surface Labeling with Biotin-PEG3-Amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cell surface proteins using biotinylation reagents. The primary focus is on the widely used N-hydroxysuccinimide (NHS) ester-based biotinylation, which targets primary amines on cell surface proteins. This method is a cornerstone technique for studying protein localization, trafficking, and interactions.[1]

The inclusion of a Polyethylene Glycol (PEG) spacer, such as in Biotin-PEG3-amine derivatives, enhances the water solubility of the labeling reagent and provides a flexible linker arm. This minimizes steric hindrance, facilitating the subsequent binding of biotin to avidin or streptavidin conjugates for detection or purification.[1]

While "this compound" itself is a carboxyl-reactive reagent, cell surface labeling more commonly employs amine-reactive variants like Biotin-PEG-NHS esters. This protocol will detail the amine-reactive approach.

Quantitative Data Summary

The following table summarizes key quantitative parameters for cell surface biotinylation protocols, offering a baseline for experimental design. Optimization may be required based on cell type and experimental goals.

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 10⁶ - 25 x 10⁶ cells/mL | Higher concentrations are more efficient as less reagent is required.[2] |

| Biotin Reagent Concentration | 0.25 - 2.0 mg/mL (or 2-5 mM) | Start with a lower concentration and optimize as needed.[2][3] |

| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.0 - 8.0 | Buffers containing primary amines (e.g., Tris, glycine) will quench the reaction.[4][5] A pH of 8.0 can increase the reaction rate.[2] |

| Incubation Time | 30 minutes | Can be adjusted based on cell type and desired labeling efficiency.[6][7] |

| Incubation Temperature | 4°C or on ice | Reduces the internalization of the biotin reagent.[2] |

| Quenching Agent | 50-100 mM Glycine or Tris in PBS | Stops the labeling reaction by consuming excess biotin reagent.[1][7] |

| Quenching Time | 10 - 15 minutes | Ensures complete inactivation of the unreacted biotinylation reagent.[1] |

Experimental Protocols

This section details the methodology for labeling cell surface proteins using an amine-reactive Biotin-PEG-NHS ester.

Materials:

-

Cells in suspension or adherent cells

-

Biotin-PEG-NHS Ester (e.g., Biotin-PEG4-NHS Ester)

-

Anhydrous DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer: 100 mM Glycine or Tris-HCl in ice-cold PBS, pH 8.0

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Protocol for Amine-Reactive Cell Surface Biotinylation:

-

Cell Preparation:

-

Suspension Cells: Harvest cells by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1]

-

Adherent Cells: Wash the cell monolayer three times with ice-cold PBS (pH 8.0).[1]

-

Resuspend or cover the cells in ice-cold PBS (pH 8.0) to the desired concentration (e.g., 1-25 x 10⁶ cells/mL).[2]

-

-

Preparation of Biotin Reagent:

-

Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG-NHS ester in anhydrous DMSO.[4]

-

Dilute the stock solution to the desired final concentration (e.g., 0.25 - 2.0 mg/mL) in ice-cold PBS (pH 8.0).

-

-

Biotinylation Reaction:

-

Quenching Reaction:

-

Washing:

-

Pellet the cells by centrifugation (for suspension cells) or wash the monolayer (for adherent cells) three times with ice-cold PBS to remove unreacted biotin reagent and quenching buffer.[1]

-

-

Downstream Applications:

-

The biotinylated cells are now ready for downstream applications such as cell lysis for western blotting, affinity purification using streptavidin beads, or analysis by flow cytometry.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction of biotinylation and the experimental workflow.

Caption: Chemical reaction of amine-reactive biotinylation.

Caption: Step-by-step experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 6. Amine-PEG3-Biotin | TargetMol [targetmol.com]

- 7. Surface protein biotinylation [protocols.io]

- 8. Cell surface biotinylation [protocols.io]

Application Notes and Protocols: Conjugation of Biotin-PEG3-amine to Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin enables a wide range of applications, including protein purification, immunoassays, cell surface labeling, and targeted drug delivery.[1] Biotin-PEG3-amine is a versatile biotinylation reagent that features a primary amine for reaction with carboxyl groups, and a hydrophilic polyethylene glycol (PEG) spacer.[2][3][4] This PEG spacer enhances the water solubility of the labeled molecule and minimizes steric hindrance, thereby preserving its biological activity.[3]

This document provides detailed application notes and protocols for the conjugation of this compound to carboxyl groups on proteins, peptides, or other molecules using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6]

Chemical Properties of this compound

This compound is a water-soluble compound that possesses a terminal primary amine, making it reactive towards activated carboxyl groups.[2][7] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (+)-Biotinyl-3,6,9-trioxaundecanediamine | [2] |

| Molecular Formula | C₁₈H₃₄N₄O₅S | [2][8] |

| Molecular Weight | 418.55 g/mol | [2][9] |

| CAS Number | 359860-27-8 | [2][8] |

| Purity | >98% | [9] |

| Spacer Arm Length | 22.9 Å | [2] |

| Appearance | White to off-white solid | [2][9] |

| Solubility | ~25 mg/mL in water; soluble in DMSO, DMF, MeOH | [2][9] |

| Storage | 4°C or -20°C, desiccated | [2][9] |

Mechanism of EDC/NHS-mediated Amide Bond Formation

The conjugation of this compound to a carboxyl group is a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).[5][6]

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[6][10][11]

-

Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This step increases the efficiency of the conjugation reaction and allows for a two-step procedure.[5][11]

-

Amine Reaction and Amide Bond Formation: The primary amine of the this compound molecule attacks the NHS ester, forming a stable amide bond and releasing NHS.[10][11]

This two-step process is favored as it minimizes the potential for intramolecular and intermolecular crosslinking of the carboxyl-containing molecule.[5]

Experimental Protocols

Quantitative Parameters for Conjugation

The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes key quantitative parameters for the conjugation of this compound to carboxyl groups.

| Parameter | Recommended Range/Value | Notes | Reference |

| Activation pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step as it lacks amines and carboxyls. | [6] |

| Coupling pH | 7.2 - 8.5 | Phosphate-buffered saline (PBS) is a suitable buffer for the coupling reaction. | [6] |

| EDC Concentration | 2-10 mM | Higher concentrations can be used to compensate for lower reaction efficiency at neutral pH. | [6] |

| NHS/Sulfo-NHS Concentration | 5-10 mM | A molar excess over EDC is often used to drive the formation of the NHS ester. | [5] |

| This compound to Molecule Molar Ratio | 10:1 to 50:1 | The optimal ratio should be determined empirically to achieve the desired degree of labeling without compromising the molecule's function. | [12] |

| Reaction Temperature | Room Temperature (20-25°C) | Reactions can also be performed at 4°C to slow down hydrolysis of the NHS ester, though this will require longer incubation times. | [5] |

| Activation Time | 15 - 30 minutes | The activation of the carboxyl group with EDC and NHS is a rapid process. | [5] |

| Coupling Time | 2 hours to overnight | The reaction time for the amine coupling can be adjusted to control the extent of biotinylation. | [5] |

| Quenching Reagent | 10-50 mM Tris, Glycine, or Hydroxylamine | Quenching stops the reaction by consuming unreacted NHS esters. | [5] |

Detailed Protocol for Biotinylating a Protein with Carboxyl Groups

This protocol provides a general guideline for the biotinylation of a protein using this compound, EDC, and Sulfo-NHS. Optimization may be required for specific applications.

Materials:

-

Protein to be biotinylated (in a buffer free of amines and carboxyls, e.g., MES buffer)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for buffer exchange and removal of excess reagents.

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.

-

Dissolve this compound in the Coupling Buffer.

-

-

Activation of the Protein's Carboxyl Groups:

-

Dissolve the protein to be biotinylated in Activation Buffer at a concentration of 1-10 mg/mL.

-

Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2-10 mM and 5-10 mM, respectively.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Buffer Exchange (Optional but Recommended):

-

To remove excess EDC and Sulfo-NHS and to adjust the pH for the coupling step, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer. This step minimizes the risk of protein-protein crosslinking.

-

-

Conjugation with this compound:

-

Immediately add the this compound solution to the activated protein solution. The molar ratio of this compound to protein should typically be between 10:1 and 50:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

-

-

Storage:

-

Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

-

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution | Reference |

| Low Biotinylation Efficiency | Inactive EDC or Sulfo-NHS due to hydrolysis. | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. Prepare solutions immediately before use. | [13][14] |

| Suboptimal pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. | [6] | |

| Presence of competing amines or carboxyls in the buffer. | Use buffers that do not contain primary amines (e.g., Tris) or carboxyls (e.g., acetate) during the reaction. MES and PBS are recommended. | [6] | |

| Protein Precipitation | Protein-protein crosslinking. | Perform a two-step reaction with a buffer exchange after the activation step to remove excess EDC. Optimize the molar ratio of EDC to the protein. | [5] |

| High degree of biotinylation leading to aggregation. | Reduce the molar ratio of this compound to the protein. Decrease the reaction time. | [3] | |

| Loss of Protein Activity | Biotinylation of critical carboxyl groups in the active site. | Reduce the molar ratio of the biotinylation reagent. Consider alternative biotinylation chemistries that target other functional groups (e.g., amines, sulfhydryls). | [15] |

| Inconsistent Results | Variability in reagent preparation or reaction conditions. | Standardize the protocol, ensuring consistent timing, temperature, and reagent concentrations. Always use freshly prepared EDC and Sulfo-NHS solutions. | [13] |

Visualizations

Chemical Reaction Workflow

Caption: EDC/NHS-mediated conjugation of this compound to a carboxyl group.

Experimental Workflow

Caption: A typical workflow for the biotinylation of a protein.

Application in Signaling Pathway Analysis: EGFR Signaling

Biotinylated ligands are instrumental in studying receptor-ligand interactions and downstream signaling cascades. For instance, a biotinylated Epidermal Growth Factor (EGF) can be used to track the internalization and signaling of the EGF Receptor (EGFR), a key player in cell proliferation and cancer.[16][17][18][19]

Caption: Using biotinylated EGF to study EGFR signaling and for pull-down assays.

References

- 1. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]

- 2. cephamls.com [cephamls.com]

- 3. Biotin PEG3 amine | AAT Bioquest [aatbio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. This compound | C18H34N4O5S | CID 50896259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jp.acrobiosystems.com [jp.acrobiosystems.com]

- 19. rndsystems.com [rndsystems.com]

Application Notes and Protocols for Biotin-PEG3-Amine Coupling using EDC/DCC Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of Biotin-PEG3-Amine to molecules containing carboxyl groups (e.g., proteins, peptides, nanoparticles) utilizing carbodiimide chemistry. This method is a cornerstone of bioconjugation, enabling the stable attachment of a biotin label for a wide array of applications in research and drug development, including immunoassays, affinity purification, and targeted drug delivery.[1][2]

The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated biotin, thereby improving its accessibility for binding to avidin or streptavidin.[3] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitates the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on the target molecule.[4][5][6] This process is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to increase coupling efficiency and stability of the reactive intermediate.[5][7]

Quantitative Data Summary

For successful and reproducible biotinylation, careful consideration of the molar ratios of the coupling reagents is crucial. The following tables provide recommended starting conditions and key parameters for the quantification of biotin incorporation. Optimization may be necessary depending on the specific molecule being labeled and the desired degree of labeling.

Table 1: Recommended Reaction Conditions for this compound Coupling

| Parameter | Recommended Value | Notes |

| Target Molecule Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[3] |

| EDC Molar Excess (to Target) | 10-50 fold | A higher excess may be needed for dilute solutions.[3] |

| NHS/Sulfo-NHS Molar Excess (to Target) | 10-50 fold | Typically used at a 1:1 or slightly higher molar ratio to EDC.[3] |

| This compound Molar Excess (to Target) | 20-100 fold | A significant excess helps to drive the reaction towards biotinylation and minimize crosslinking of the target molecule.[3] |

| Activation Buffer pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step.[3][5] |

| Coupling Buffer pH | 7.2 - 8.0 | PBS or other amine-free buffers are suitable for the coupling step.[3] |

| Reaction Time (Activation) | 15-30 minutes | Incubation of the target molecule with EDC and NHS.[3] |

| Reaction Time (Coupling) | 2 hours to overnight | Incubation of the activated molecule with this compound.[3] |

| Reaction Temperature | Room Temperature or 4°C | 4°C for overnight incubations to maintain protein stability.[3] |

Table 2: HABA Assay Parameters for Quantification of Biotinylation

| Parameter | Value | Notes |

| Assay Principle | Colorimetric | Based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[3] |

| Wavelength for Measurement | 500 nm | The absorbance of the avidin/HABA complex is measured at this wavelength.[3] |

| Extinction Coefficient (Avidin/HABA) | ~34,000 M⁻¹cm⁻¹ | Used in the Beer-Lambert law to calculate biotin concentration.[3] |

| Linear Range | 2-16 µM of biotin | The assay is most accurate within this concentration range.[3] |

Experimental Protocols

The following protocols provide a detailed methodology for the biotinylation of a carboxyl-containing molecule using EDC/NHS chemistry and subsequent quantification of biotin incorporation.

Protocol 1: Two-Step EDC/NHS Biotinylation

This two-step protocol is generally preferred as it minimizes the risk of unwanted side reactions, such as polymerization of the target molecule, by activating the carboxyl groups first and then adding the amine-containing biotinylation reagent.[3]

Materials and Reagents:

-

Molecule with carboxyl groups (e.g., protein, peptide)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 (amine-free)[3]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[3]

-

Purification System: Desalting columns or dialysis equipment

-

Anhydrous DMSO or DMF for dissolving reagents

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC, NHS/Sulfo-NHS, and this compound to room temperature before opening to prevent moisture condensation.[3]

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. Do not store aqueous stock solutions of these reagents.[3]

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.

-

-

Activation of Carboxyl Groups:

-

Dissolve the target molecule in ice-cold Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Add the calculated molar excess of EDC and NHS/Sulfo-NHS to the solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

-

-

Removal of Excess EDC/NHS (Optional but Recommended):

-

To prevent unwanted side reactions, remove excess and hydrolyzed EDC and NHS.

-

This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

-

Coupling with this compound:

-

Quenching of the Reaction:

-

Purification of the Biotinylated Product:

-

Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol allows for the determination of the degree of biotin incorporation.

Procedure:

-

Reagent Preparation:

-

Prepare an Avidin/HABA solution according to the manufacturer's instructions.

-

Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification as described in Protocol 1.[3]

-

-

Assay Procedure:

-

Measure the absorbance of the Avidin/HABA solution at 500 nm (A₅₀₀_initial).[3]

-

Add a known concentration of the purified biotinylated protein to the Avidin/HABA solution and mix well.

-

Incubate for 5 minutes at room temperature.[3]

-

Measure the absorbance at 500 nm again (A₅₀₀_final). The absorbance will decrease as biotin displaces HABA from avidin.[3]

-

-

Calculation of Biotin Concentration:

-

Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀_initial - A₅₀₀_final.[3]

-

The concentration of biotin can be calculated using the Beer-Lambert law: Moles of biotin = ΔA₅₀₀ / (34,000 M⁻¹cm⁻¹ * path length in cm).[3]

-

The molar ratio of biotin to protein can be determined by dividing the moles of biotin by the moles of protein added to the assay.[3]

-

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction mechanism for the EDC/NHS mediated coupling of a carboxyl group to a primary amine.

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for biotinylating a molecule and quantifying the result.

Caption: Experimental workflow for this compound coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Biotin-PEG3-amine in Whole-Cell Bacterial Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of bacterial surface proteins are crucial for understanding pathogenesis, developing novel vaccines, and discovering new drug targets. Whole-cell bacterial pull-down assays using membrane-impermeable biotinylation reagents like Biotin-PEG3-amine offer a powerful method to isolate and subsequently identify these surface-exposed proteins. This technique relies on the covalent labeling of primary amines (e.g., on lysine residues) of proteins accessible on the surface of intact bacteria. The biotin tag then serves as a handle for affinity purification using streptavidin-based resins, allowing for the selective enrichment of surface proteins from the total cellular protein content.

This compound is an ideal reagent for this application due to several key features. Its amine-reactive group efficiently labels surface proteins. The polyethylene glycol (PEG) spacer arm is hydrophilic, which enhances the solubility of the reagent and the labeled proteins.[1] This spacer also minimizes steric hindrance, facilitating the interaction between the biotin tag and streptavidin.[2] Importantly, the molecule is membrane-impermeable, which is critical for selectively labeling surface proteins of intact cells and reducing the contamination from abundant cytosolic proteins.[3]

These application notes provide a detailed protocol for a whole-cell bacterial pull-down assay using this compound, along with data presentation and visualizations to guide researchers in applying this valuable technique.

Key Applications

-

Identification of Novel Surface Antigens: Discover potential vaccine candidates by identifying immunogenic proteins on the bacterial surface.

-

Drug Target Discovery: Isolate and identify surface-exposed proteins that are essential for bacterial viability or virulence, making them potential targets for new antibiotics.[4]

-

Analysis of Host-Pathogen Interactions: Characterize the bacterial surface proteins that mediate attachment to host cells and tissues.

-

Studying Protein Topography: Map the surface-exposed domains of membrane proteins.

-

Comparative Proteomics: Analyze changes in the surface proteome in response to environmental stimuli, such as antibiotic treatment or nutrient limitation.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from whole-cell bacterial pull-down assays coupled with mass spectrometry-based proteomics.

Table 1: Enrichment of Known Surface Proteins from Staphylococcus aureus

| Protein | Function | Cellular Location | Enrichment Factor (Pull-down/Lysate) |

| IsdA | Iron-regulated surface determinant | Cell Wall | 25.3 |

| SdrC | Serine-aspartate repeat-containing protein C | Cell Wall | 18.9 |